

Technical Monograph: Mass Spectrometric Profiling of 1-(2-Bromophenyl)cyclohexan-1-amine

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Compound of Interest

Compound Name:	1-(2-Bromophenyl)cyclohexan-1-amine
CAS No.:	1341527-70-5
Cat. No.:	B3232482

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Executive Summary & Chemical Identity

1-(2-Bromophenyl)cyclohexan-1-amine (hereafter 2-Br-PCA) is a primary amine arylcyclohexylamine, structurally analogous to Phencyclidine (PCP) and a direct metabolic precursor/analogue of 2-Bromodeschloroketamine. In forensic and pharmaceutical contexts, it serves as a critical marker for the synthesis or metabolism of brominated dissociative anesthetics.

This guide details the mass spectrometric behavior of 2-Br-PCA, focusing on the diagnostic utility of the bromine isotope pattern (

) and the differentiation of this ortho-isomer from its meta- and para- counterparts.

Physicochemical Profile

Parameter	Data
IUPAC Name	1-(2-Bromophenyl)cyclohexan-1-amine
Formula	
Exact Mass ()	253.0466 Da
Exact Mass ()	255.0446 Da
Structure Class	Arylcyclohexylamine (Primary Amine)
Key Feature	Ortho-substituted Bromine (Steric hindrance zone)

GC-MS (EI) Fragmentation Analysis

Electron Ionization (EI) at 70 eV provides the structural fingerprint. For 2-Br-PCA, the spectrum is dominated by the interplay between the cyclohexane ring stability and the labile primary amine.

The Molecular Ion ()

Unlike tertiary amines (e.g., PCP) which show moderate molecular ions, primary amines like 2-Br-PCA often exhibit weak molecular ions.

- Observation: A doublet at m/z 253 and 255 with equal intensity (1:1).
- Diagnostic Value: This doublet confirms the presence of a single bromine atom. Any fragment retaining the aromatic ring must display this doublet.

Primary Fragmentation Pathways

The fragmentation follows the "PCP Rule" modified for primary amines:

- Loss of Ammonia (Deamination):

- Mechanism: Elimination of
(17 Da).
- Fragment: 1-(2-bromophenyl)cyclohexene radical cation.
- m/z:236 / 238.
- Intensity: Often high in primary amines due to the stability of the conjugated cyclohexene-aryl system.
- Cyclohexane Ring Fragmentation (The "Propyl Loss"):
 - Mechanism: Ring opening followed by the loss of a propyl radical (
, 43 Da).
 - Fragment:
.
 - m/z:210 / 212.
 - Context: This is the characteristic "fingerprint" ion for arylcyclohexylamines, analogous to the m/z 91 tropylium in alkylbenzenes but shifted by the amine/ring structure.
- The "Ortho Effect" (Specific to 2-Br):
 - Mechanism: The bromine at the ortho position interacts sterically with the amine hydrogens, potentially facilitating the loss of the halogen radical (
, 79/81 Da) more readily than in para isomers.
 - Fragment:
.
 - m/z:174 (Single peak, no isotope pattern).

- Significance: A high abundance of m/z 174 relative to the parent ion suggests the ortho isomer over the para isomer.

Predicted EI Mass Spectrum Table

m/z (Nominal)	Ion Identity	Isotope Pattern	Relative Abundance (Est.)
253 / 255	(Molecular Ion)	1:1 Doublet	< 10% (Weak)
236 / 238		1:1 Doublet	40 - 60%
210 / 212		1:1 Doublet	100% (Base Peak)
174		Singlet	20 - 30%
155 / 157	Bromophenyl Cation	1:1 Doublet	15 - 25%

LC-MS/MS (ESI) Profiling

Electrospray Ionization (ESI) in positive mode (

) is preferred for biological matrices (plasma/urine) due to higher sensitivity.

Precursor Ion Selection

- Target: Protonated Molecule
- m/z : 254.05 and 256.05.
- Protocol: Set the quadrupole to scan a width of 4 Da to capture both isotopes, or target the monoisotopic peak (254.05) for MS/MS fragmentation.

Collision-Induced Dissociation (CID)

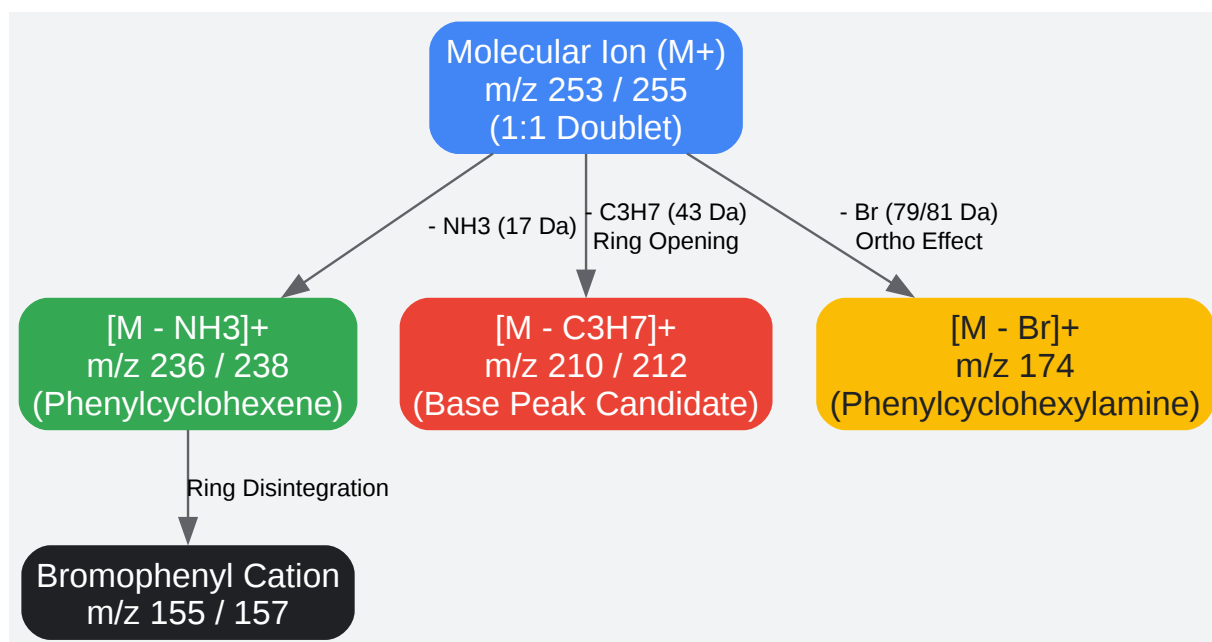
Upon collision (e.g., 20-35 eV), the protonated molecule fragments predictably:

- Characteristic Neutral Loss:

- Loss of
(
17 Da)
m/z 237 / 239.
- Note: In ESI, the charge is often retained on the most basic site. If
is lost, the charge migrates to the carbocation on the ring/aryl group.
- Aryl Cation Formation:
 - High energy collisions will cleave the cyclohexane ring entirely.
 - Fragment: Bromophenyl cation (
).
 - m/z:155 / 157.

Visualizing the Fragmentation Logic

The following diagram illustrates the mechanistic pathways for 2-Br-PCA under Electron Ionization, highlighting the critical isotope retention points.



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Figure 1: EI-MS Fragmentation pathway of 2-Br-PCA showing the conservation of the bromine isotope doublet in major fragments.

Experimental Protocols

Sample Preparation (Biological Matrix)

This protocol utilizes Liquid-Liquid Extraction (LLE) optimized for basic drugs.

- Alkalinization: To 1.0 mL of plasma/urine, add 100 μ L of 1.0 M NaOH (pH > 10). Rationale: Ensures the amine is uncharged () for extraction.
- Extraction: Add 3.0 mL of n-butyl chloride or ethyl acetate. Vortex for 2 minutes.
- Separation: Centrifuge at 3,500 rpm for 5 minutes.
- Concentration: Transfer the organic (upper) layer to a clean tube. Evaporate to dryness under

stream at 40°C.

- Reconstitution:
 - For GC-MS: Reconstitute in 50 L Ethyl Acetate.
 - For LC-MS: Reconstitute in 100 L Mobile Phase A/B (90:10).

Instrument Parameters

GC-MS (Agilent 5977 or equiv)

- Column: HP-5MS UI (30m x 0.25mm x 0.25 m).[1]
- Inlet: Splitless mode, 250°C.
- Carrier Gas: Helium, 1.0 mL/min (constant flow).
- Oven Program:
 - Initial: 80°C (hold 1 min).
 - Ramp: 20°C/min to 280°C.[2]
 - Hold: 5 mins.
- MS Source: 230°C, 70 eV.
- SIM Mode (Quantitation): Target m/z 210, 212, 236.

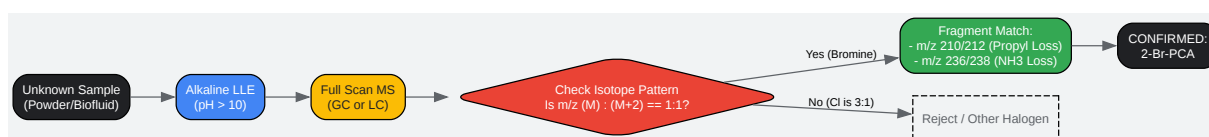
LC-MS/MS (QqQ)

- Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 2.1 x 50mm, 1.8 m.

- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: 5% B to 95% B over 7 minutes.
- MRM Transitions:
 - Quantifier: 254.0
237.0 (Loss of
)
 - Qualifier: 254.0
155.0 (Bromophenyl cation).

Analytical Workflow Diagram

The following diagram outlines the decision matrix for identifying 2-Br-PCA in unknown samples.



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Figure 2: Decision tree for the identification of brominated arylcyclohexylamines.

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